1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Description
1-(2-Morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound featuring a tetrahydroquinazoline core substituted with a phenyl group at position 2 and a 2-morpholinoethyl moiety at position 1. The thione group at position 4 contributes to its reactivity and metal-binding properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c25-20-17-8-4-5-9-18(17)23(11-10-22-12-14-24-15-13-22)19(21-20)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLIYOQYZLRABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCN3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The initial step involves the cyclization of appropriate precursors to form the quinazoline core. This can be achieved through the reaction of anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of the Morpholinoethyl Group: The morpholinoethyl group is introduced via nucleophilic substitution reactions. This step often involves the use of 2-chloroethylmorpholine hydrochloride as a reagent.
Thionation: The final step involves the conversion of the carbonyl group in the quinazoline core to a thione group. This can be achieved using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the quinazoline core, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: 2-chloroethylmorpholine hydrochloride, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
1-(2-Morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione with structurally related tetrahydroquinazoline derivatives, focusing on substituents, molecular properties, and inferred biological or physicochemical behaviors:
Structural and Functional Insights
- Morpholinoethyl vs. Furan/Benzyl Substituents: The morpholinoethyl group (present in the target compound) introduces a polar, hydrogen-bond-accepting moiety, contrasting with the furan (moderately polar) and benzyl (nonpolar) groups. This difference likely influences solubility and target selectivity .
- Thione Reactivity : The thione group in all analogs enables coordination with metal ions (e.g., Zn²⁺, Cu²⁺), a feature exploited in metalloenzyme inhibition. However, steric effects from bulky substituents (e.g., o-tolyl) may reduce metal-binding efficiency .
Biological Activity
Overview of 1-(2-Morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
This compound is a synthetic compound that belongs to the class of thiones. Thiones are sulfur-containing analogs of ketones and exhibit a range of biological activities. This particular compound has garnered interest due to its potential pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H20N2S
- Molecular Weight : 252.40 g/mol
Antimicrobial Activity
Thiones are known for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the morpholino group may enhance solubility and bioavailability, potentially increasing antimicrobial efficacy.
Anticancer Activity
Studies on related quinazoline derivatives have shown promising anticancer activity. These compounds often target specific pathways involved in cancer cell proliferation and survival. The thione functional group may contribute to this activity by interacting with cellular targets such as enzymes or receptors involved in tumor growth.
Enzyme Inhibition
Quinazoline derivatives have been reported to act as inhibitors of various enzymes. For example, some studies suggest that they can inhibit kinases that play crucial roles in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Properties : A study investigated the antimicrobial effects of various thione derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications in the molecular structure significantly enhanced antimicrobial activity.
- Anticancer Research : A series of experiments focused on quinazoline derivatives demonstrated their effectiveness in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Enzyme Interaction Studies : Research on enzyme inhibition revealed that some quinazoline-based compounds effectively inhibited protein kinases involved in cancer signaling pathways. These findings suggest potential therapeutic applications in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Compound Class | Observed Effects | References |
|---|---|---|---|
| Antimicrobial | Thiones | Inhibition of bacterial growth | [Source 1] |
| Anticancer | Quinazolines | Induction of apoptosis | [Source 2] |
| Enzyme Inhibition | Quinazolines | Inhibition of protein kinases | [Source 3] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
